Lipophilicity (logP) Advantage Over the Piperazine Analog: Superior Predicted CNS Permeability
The target compound (CAS 326176‑87‑8) exhibits an experimental logP of 2.49 (ChemDiv) and a computed XLogP3 of 2.3 (PubChem) [1]. Its direct piperazine analog, (4‑Methylpiperazin‑1‑yl)(1‑(phenylsulfonyl)piperidin‑4‑yl)methanone (CAS 799257‑53‑7), has a calculated XLogP3 of 1.5 and a topological polar surface area of 69.3 Ų (PubChem CID 254736471) [2]. The ≈0.8–1.0 logP unit increase indicates a higher predicted membrane permeability for the target, which is within the optimal logP range (2–3) for CNS penetration, whereas the piperazine analog falls below this range.
| Evidence Dimension | logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 2.49 (ChemDiv); XLogP3 = 2.3 (PubChem) |
| Comparator Or Baseline | (4-Methylpiperazin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone: XLogP3 ≈ 1.5 (PubChem CID 254736471) |
| Quantified Difference | ΔlogP ≈ +0.8–1.0 log units higher for target |
| Conditions | Computed/measured logP values from vendor and PubChem databases |
Why This Matters
The higher logP positions the target compound more favorably for CNS‑targeted screening libraries, making it a preferred choice for neuroscience lead identification over the piperazine analog.
- [1] PubChem. XLogP3‑AA = 2.3 for target compound (CID 1326370). https://pubchem.ncbi.nlm.nih.gov/compound/1326370 (accessed 2026‑04‑28). View Source
- [2] PubChem. Compound Summary for CID 254736471, (4‑Methylpiperazin‑1‑yl)(1‑(phenylsulfonyl)piperidin‑4‑yl)methanone (CAS 799257‑53‑7). XLogP3‑AA ≈ 1.5, TPSA = 69.3 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/254736471 (accessed 2026‑04‑28). View Source
